molecular formula C12H18O7 B1290262 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid CAS No. 5617-46-9

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid

Cat. No.: B1290262
CAS No.: 5617-46-9
M. Wt: 274.27 g/mol
InChI Key: XSSUSCRIJWNGGF-UHFFFAOYSA-N
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Description

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid (systematic name pending IUPAC confirmation) is a branched-chain dicarboxylic acid derivative. This compound’s functional groups—carboxylic acids, acetyl, and carboxyethyl—impart unique chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-acetyl-4-(2-carboxyethyl)heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-8(13)12(5-2-9(14)15,6-3-10(16)17)7-4-11(18)19/h2-7H2,1H3,(H,14,15)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSUSCRIJWNGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC(=O)O)(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605015
Record name 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-46-9
Record name 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid can be synthesized through the reaction of pimelic acid with ethyl chloroacetoacetate in hot acetic acid . The reaction involves the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions typically include heating the mixture to a temperature sufficient to facilitate the reaction, followed by purification steps to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-(2-carboxyethyl)heptanedioic acid involves its interaction with specific molecular targets. The acetyl and carboxyethyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between 4-acetyl-4-(2-carboxyethyl)heptanedioic acid and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings References
4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid 72653-14-6 C₁₂H₁₈O₇ 274.27 Acetyl, ethoxycarbonyl, carboxylic acids Biomarker in T2DM ; plant stress response
4-Acetyl-4-methylheptanedioic acid 5460-06-0 C₁₀H₁₆O₅ 216.23 Acetyl, methyl, carboxylic acids Organic synthesis; structural studies
4-Amino-4-(2-carboxyethyl)-heptanedioic acid hydrochloride 176738-98-0 C₁₀H₁₇NO₆·HCl 283.71 (free acid) Amino, carboxyethyl, carboxylic acids Chiral molecule synthesis; metal ligands
Notes:
  • Functional Group Impact: The ethoxycarbonyl group in 72653-14-6 replaces the 2-carboxyethyl group in the target compound, introducing ester functionality. This reduces acidity compared to free carboxylic acids and may enhance membrane permeability in biological systems . The methyl group in 5460-06-0 decreases polarity, likely improving lipid solubility but reducing hydrogen-bonding capacity . The amino group in 176738-98-0 introduces basicity, enabling coordination with metals and participation in acid-base reactions .
  • Biological and Environmental Roles :

    • 72653-14-6 is implicated in plant rhizosphere interactions under drought and salt stress, correlating with soil organic matter (SOM) and nutrient availability . It also serves as a predictive metabolite in type 2 diabetes mellitus .
    • 176738-98-0 is utilized in synthesizing chiral ligands for asymmetric catalysis, highlighting its role in advanced organic chemistry .

Physical and Chemical Properties

  • Solubility and Stability: 72653-14-6 is a solid with a melting point of 105°C, soluble in polar solvents (e.g., water, methanol) due to multiple carboxylic acids and ester groups. It is sensitive to oxidation and requires storage at 2–8°C . 5460-06-0 has a lower molecular weight (216.23 g/mol) and higher hydrophobicity due to the methyl group, favoring solubility in organic solvents like dichloromethane . 176738-98-0, as a hydrochloride salt, exhibits high water solubility, facilitating its use in aqueous-phase reactions .
  • Synthesis and Reactivity: 72653-14-6 is synthesized via esterification and acetylation of heptanedioic acid derivatives . Its ester group can undergo hydrolysis to regenerate carboxylic acids under acidic/basic conditions. 176738-98-0 is prepared via amination reactions, leveraging the nucleophilic amino group for further functionalization .

Biological Activity

4-Acetyl-4-(2-carboxyethyl)heptanedioic acid, a derivative of heptanedioic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H16O6C_{10}H_{16}O_6. The compound features two carboxylic acid groups and an acetyl group, which contribute to its acidic properties and potential interactions with biological systems.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . Studies have demonstrated that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Potential

A significant area of research focuses on the anticancer effects of this compound. In vitro studies have reported that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms involve modulation of signaling pathways related to cell survival and death.

The biological activities of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in metabolic pathways, including those linked to inflammation and cancer progression.
  • Gene Expression Modulation : It influences the expression of genes associated with oxidative stress response and apoptosis, enhancing cellular defense mechanisms.
  • Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors involved in cellular signaling, further elucidating its diverse biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Cancer Cell Lines
    In a study involving breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The researchers noted significant changes in apoptosis markers, indicating that the compound effectively induces programmed cell death in malignant cells.
  • Case Study 2: Inflammatory Models
    Another study utilized animal models to assess the anti-inflammatory effects of this compound. Results showed a marked decrease in inflammatory markers following administration, supporting its potential use as an anti-inflammatory agent.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis and cell cycle arrest

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